molecular formula C18H15N5O5S B2649997 N-{4-[(4-methylpyrimidin-2-yl)sulfamoyl]phenyl}-4-nitrobenzamide CAS No. 132593-36-3

N-{4-[(4-methylpyrimidin-2-yl)sulfamoyl]phenyl}-4-nitrobenzamide

Cat. No.: B2649997
CAS No.: 132593-36-3
M. Wt: 413.41
InChI Key: OISWWUKDOPPBEP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-{4-[(4-methylpyrimidin-2-yl)sulfamoyl]phenyl}-4-nitrobenzamide is a complex organic compound known for its unique chemical structure and potential applications in various scientific fields. This compound features a sulfamoyl group attached to a phenyl ring, which is further connected to a nitrobenzamide moiety. The presence of the pyrimidinyl group adds to its chemical diversity, making it a subject of interest in medicinal chemistry and other research areas.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{4-[(4-methylpyrimidin-2-yl)sulfamoyl]phenyl}-4-nitrobenzamide typically involves multi-step organic reactions. One common method includes the reaction of 4-nitrobenzoic acid with thionyl chloride to form 4-nitrobenzoyl chloride. This intermediate is then reacted with 4-aminobenzenesulfonamide in the presence of a base to yield the desired product. The reaction conditions often require controlled temperatures and specific solvents to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance efficiency and scalability. Purification processes such as recrystallization and chromatography are employed to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

N-{4-[(4-methylpyrimidin-2-yl)sulfamoyl]phenyl}-4-nitrobenzamide undergoes various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a catalyst.

    Substitution: The sulfamoyl group can participate in nucleophilic substitution reactions.

    Oxidation: The compound can undergo oxidation reactions, particularly at the methyl group on the pyrimidine ring.

Common Reagents and Conditions

    Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

    Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Major Products Formed

    Reduction: Formation of N-{4-[(4-methylpyrimidin-2-yl)sulfamoyl]phenyl}-4-aminobenzamide.

    Substitution: Various substituted derivatives depending on the nucleophile used.

    Oxidation: Oxidized derivatives of the pyrimidine ring.

Scientific Research Applications

N-{4-[(4-methylpyrimidin-2-yl)sulfamoyl]phenyl}-4-nitrobenzamide has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Investigated for its potential as a therapeutic agent in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-{4-[(4-methylpyrimidin-2-yl)sulfamoyl]phenyl}-4-nitrobenzamide involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to its biological effects. For instance, the sulfamoyl group can mimic the structure of natural substrates, allowing the compound to bind to active sites and inhibit enzyme activity. The nitro group may also play a role in generating reactive intermediates that contribute to its biological activity.

Comparison with Similar Compounds

Similar Compounds

  • N-{4-[(4-methylpyrimidin-2-yl)sulfamoyl]phenyl}-4-aminobenzamide
  • N-{4-[(4-methylpyrimidin-2-yl)sulfamoyl]phenyl}-4-phenylbenzamide

Uniqueness

N-{4-[(4-methylpyrimidin-2-yl)sulfamoyl]phenyl}-4-nitrobenzamide is unique due to the presence of both a nitro group and a sulfamoyl group in its structure. This combination imparts distinct chemical and biological properties, making it a valuable compound for research and development.

Properties

IUPAC Name

N-[4-[(4-methylpyrimidin-2-yl)sulfamoyl]phenyl]-4-nitrobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15N5O5S/c1-12-10-11-19-18(20-12)22-29(27,28)16-8-4-14(5-9-16)21-17(24)13-2-6-15(7-3-13)23(25)26/h2-11H,1H3,(H,21,24)(H,19,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OISWWUKDOPPBEP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=NC=C1)NS(=O)(=O)C2=CC=C(C=C2)NC(=O)C3=CC=C(C=C3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15N5O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

413.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.